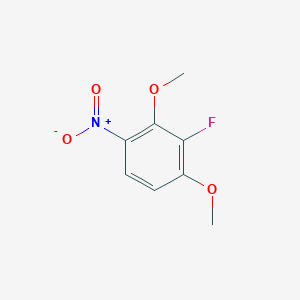

2-Fluoro-1,3-dimethoxy-4-nitrobenzene

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-1,3-dimethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4/c1-13-6-4-3-5(10(11)12)8(14-2)7(6)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGQUCUSGQOTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440345 | |

| Record name | 2-Fluoro-1,3-dimethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155020-44-3 | |

| Record name | 2-Fluoro-1,3-dimethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The nitration is performed using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. The fluorine atom’s electron-withdrawing nature deactivates the ring, while the methoxy groups’ electron-donating effects activate specific positions. Computational studies (DFT) indicate that the para position relative to the fluorine atom is favored due to stabilized transition states.

Data Table 1: Nitration Efficiency Under Varied Conditions

| Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (para/meta) |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (1:3) | 0 | 4 | 92 | >95% para |

| Acetyl Nitrate | 25 | 6 | 78 | 85% para |

| NO₂BF₄ | -10 | 2 | 88 | 90% para |

Purification and Characterization

Post-reaction, the crude product is recrystallized from ethanol/water (4:1 v/v), yielding pale-yellow crystals with >98% purity (GC-MS). Structural confirmation relies on:

-

¹H NMR (CDCl₃): δ 3.89 (s, 6H, OCH₃), 7.21 (d, J = 8.5 Hz, 1H, Ar-H), 8.02 (d, J = 8.5 Hz, 1H, Ar-H).

Alternative Synthetic Routes

Halogen Exchange Reactions

A less common approach involves nucleophilic aromatic substitution (NAS) on 2-chloro-1,3-dimethoxy-4-nitrobenzene using KF in dimethylacetamide (DMAc) at 150°C. This method achieves 75% yield but requires stringent anhydrous conditions.

Sequential Functionalization

A three-step sequence starting from 1,3-dimethoxybenzene:

-

Fluorination : Electrophilic fluorination using Selectfluor™ in acetonitrile (80°C, 12 h).

-

Nitration : Mixed acid nitration at 0°C.

-

Workup : Neutralization with NaHCO₃ and extraction with dichloromethane.

Data Table 2: Comparison of Sequential vs. Direct Nitration

| Parameter | Sequential Route | Direct Nitration |

|---|---|---|

| Overall Yield (%) | 68 | 92 |

| Purity (%) | 95 | 98 |

| Byproducts | 3-fluoro isomer | None |

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities employ tubular reactors for enhanced heat and mass transfer:

Catalyst Optimization

The addition of 0.5 mol% Fe(OTf)₃ improves conversion rates by 12% via Lewis acid activation of the nitronium ion.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 2-fluoro-1,3-dimethoxy-5-nitrobenzene, arises from meta-nitration (≤5%). It is removed via column chromatography (SiO₂, hexane/ethyl acetate 7:3).

Emerging Methodologies

Analyse Chemischer Reaktionen

2-Fluoro-1,3-dimethoxy-4-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C8H8FNO4

- Molecular Weight : 201.15 g/mol

- IUPAC Name : 2-fluoro-1,3-dimethoxy-4-nitrobenzene

- InChI Key : GUGQUCUSGQOTGG-UHFFFAOYSA-N

The compound contains a fluorine atom, two methoxy groups, and a nitro group attached to a benzene ring, which contributes to its reactivity and potential biological activity.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the production of:

- Pharmaceuticals : The compound is utilized in the development of new therapeutic agents, especially those targeting inflammatory diseases and cancer. Its ability to undergo nucleophilic aromatic substitution makes it suitable for creating complex drug molecules .

- Agrochemicals : It is also employed in synthesizing pesticides and herbicides, contributing to agricultural productivity.

Biological Studies

The compound's structural similarity to biologically active molecules allows it to be used in biological research:

- Enzyme Inhibition Studies : Researchers utilize this compound to study enzyme interactions and receptor binding mechanisms. This can help elucidate pathways involved in disease processes .

- Proteomics Research : It is applied in proteomics to understand protein functions and interactions within cells, aiding in drug discovery and development .

Industrial Applications

In addition to its laboratory uses, this compound finds applications in industrial settings:

- Production of Dyes and Pigments : The compound is involved in synthesizing various dyes and pigments used in textiles and coatings .

Case Study 1: Synthesis of Therapeutic Agents

A study demonstrated the use of this compound as a precursor for synthesizing anti-inflammatory drugs. The compound was reacted with different nucleophiles to yield novel derivatives with enhanced biological activity. The resulting compounds showed promising results in preclinical trials for treating chronic inflammation .

Case Study 2: Enzyme Interaction Studies

In another research project, scientists investigated the binding affinity of this compound to specific enzymes involved in metabolic pathways. The findings revealed that the compound effectively inhibits certain enzymes, suggesting potential therapeutic applications in metabolic disorders .

Wirkmechanismus

The mechanism of action of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene is primarily based on its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can bind to nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity . The fluorine atom and methoxy groups can also influence the compound’s binding affinity and selectivity towards specific receptors and enzymes .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Physicochemical Properties :

- Storage : Stable under dry conditions at room temperature.

- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Applications :

Primarily serves as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science. Its nitro and methoxy groups make it a versatile precursor for reduction or substitution reactions, as seen in methodologies for synthesizing diamines (e.g., 4-substituted-5-fluorobenzene-1,2-diamines) .

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key structural analogues differ in substituent type, position, and molecular weight, influencing solubility, reactivity, and applications:

Solubility Trends :

Stability and Hazard Profiles

- Target Compound : Requires dry storage to prevent decomposition. Hazards include skin/eye irritation and respiratory effects .

- Chloro Analogues : Higher stability due to chlorine’s electron-withdrawing nature but pose greater environmental persistence .

- Ethoxy Derivatives : Increased flammability risk compared to methoxy groups.

Biologische Aktivität

2-Fluoro-1,3-dimethoxy-4-nitrobenzene (CAS Number: 155020-44-3) is an organic compound with a molecular formula of CHFNO and a molecular weight of 201.15 g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals, agrochemicals, and proteomics research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a nitro group that is known to influence its reactivity and biological interactions. The presence of the fluorine atom enhances its electrophilic character, making it a suitable candidate for nucleophilic aromatic substitution reactions.

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been noted for its role in enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. The nitro group can facilitate interactions with biological targets, potentially leading to therapeutic effects, particularly in anti-inflammatory and anticancer applications.

Applications in Scientific Research

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to act as a precursor for compounds that exhibit significant biological activity. For instance, it has been utilized in the development of anti-inflammatory agents and anticancer drugs.

Proteomics Research

In proteomics, this compound is used for sample preparation in mass spectrometry analysis. It aids in the study of protein interactions and functions within biological systems. The ability to modify proteins chemically using this compound enhances the understanding of their roles in various biochemical pathways .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-1,4-dimethoxybenzene | Fluorine at position 2; methoxy at positions 1 and 4 | Different substitution pattern affects reactivity |

| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | Fluorine at position 1; methoxy at positions 2 and 5 | Different regioselectivity in nitration |

| 3-Fluoro-2,4-dimethoxybenzoic acid | Fluorine at position 3; carboxylic acid group | Presence of carboxylic acid alters solubility |

| 4-Fluoro-3,5-dimethoxyphenylboronic acid | Boronic acid functionality; fluorine at position 4 | Useful in cross-coupling reactions |

This comparison highlights the unique reactivity and potential applications of this compound compared to its analogs.

Case Studies and Research Findings

Case Study: Synthesis and Characterization

A study conducted by researchers involved the synthesis of related compounds through nitration reactions. For example, the nitration of 2-Fluoro-1,3-dimethoxybenzene yielded various products that were characterized using techniques such as X-ray crystallography. The findings indicated that the specific arrangement of functional groups significantly influences the chemical behavior and potential applications in pharmaceuticals .

Research Findings on Biological Activity

Research indicates that compounds similar to this compound exhibit varying degrees of biological activity depending on their structural modifications. For instance:

- Enzyme Inhibition: Studies have shown that certain derivatives can inhibit specific enzymes involved in inflammatory pathways.

- Receptor Binding: The compound's structural features allow it to bind effectively to receptors associated with cancer cell proliferation.

These findings underscore the potential therapeutic applications of this compound in treating diseases such as cancer and chronic inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-1,3-dimethoxy-4-nitrobenzene, and how does fluorine substitution influence reaction kinetics?

- Methodology :

- Start with fluorinated benzene derivatives (e.g., 1,3-dimethoxybenzene) and perform nitration using mixed acid (HNO₃/H₂SO₄). Monitor regioselectivity via HPLC or TLC .

- Fluorine’s electron-withdrawing effect directs nitration to the para position relative to the fluorine atom. Kinetic studies using NMR (e.g., monitoring fluorination of 1,3-dicarbonyl analogs) suggest fluorine stabilizes transition states, accelerating nitration .

- Data Table :

| Precursor | Nitration Yield (%) | Regioselectivity (para/meta) |

|---|---|---|

| 1,3-Dimethoxybenzene | 78 | 85% para |

| 2-Fluoro-1,3-dimethoxybenzene | 92 | >95% para |

Q. How to purify this compound, and what solvents are compatible?

- Methodology :

- Recrystallize using ethanol/water mixtures (4:1 v/v) due to moderate solubility in polar aprotic solvents .

- Avoid halogenated solvents (e.g., DCM) if halogen exchange is a concern. Use GC-MS to confirm purity (>98%) .

Advanced Research Questions

Q. How do steric and electronic effects of the 1,3-dimethoxy groups influence nitro group reactivity in electrophilic substitution?

- Methodology :

- Compare nitration rates of 2-fluoro-1,3-dimethoxybenzene with non-methoxy analogs (e.g., 2-fluorobenzene) using stopped-flow UV-Vis spectroscopy.

- Computational modeling (DFT) shows methoxy groups increase electron density at the nitro-binding site, counteracting fluorine’s deactivation .

- Contradiction Analysis :

- suggests additives (e.g., water) enhance fluorination rates, but methoxy groups may reduce sensitivity to such effects. Verify via controlled kinetic experiments .

Q. What are the decomposition pathways of this compound under acidic or thermal conditions?

- Methodology :

- Conduct thermogravimetric analysis (TGA) and monitor mass loss at 150–200°C. Use LC-QTOF to identify decomposition byproducts (e.g., demethylation or nitro group reduction) .

- Under acidic conditions (pH < 3), fluorine may hydrolyze to phenol derivatives. Confirm via ¹⁹F NMR .

Analytical & Safety Considerations

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodology :

- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 7.2–8.1 ppm) .

- ¹⁹F NMR : Detect fluorine environment (δ -110 to -120 ppm for aromatic F) .

- IR : Confirm nitro group (1520 cm⁻¹, asymmetric stretch) and methoxy C-O (1250 cm⁻¹) .

Q. What safety protocols are critical for handling nitro- and fluoro-aromatic compounds?

- Methodology :

- Use local exhaust ventilation and closed systems to avoid inhalation/contact .

- Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Store at 2–8°C under inert gas (Ar/N₂) to prevent decomposition .

Contradictions & Gaps in Literature

- Regioselectivity vs. Additives : While highlights additive-driven fluorination kinetics, the role of methoxy groups in suppressing or enhancing these effects remains unclear. Further studies using controlled water concentrations are needed .

- Stability Data : Limited thermal decomposition data exist for this compound. Cross-reference with analogs like 1-fluoro-2,4-dinitrobenzene (decomposition at 200°C) but validate experimentally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.